2-Chloro-5-cyclopropylbenzoic acid
Description
2-Chloro-5-cyclopropylbenzoic acid is a substituted benzoic acid derivative featuring a chlorine atom at the 2-position and a cyclopropyl group at the 5-position of the benzene ring. Benzoic acid derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties.
Properties
IUPAC Name |
2-chloro-5-cyclopropylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c11-9-4-3-7(6-1-2-6)5-8(9)10(12)13/h3-6H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIIRQNCBLJGOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119088-88-8 | |
| Record name | 2-chloro-5-cyclopropylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-cyclopropylbenzoic acid typically involves the chlorination of 5-cyclopropylbenzoic acid. One common method includes the reaction of 5-cyclopropylbenzoic acid with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine to form 2-chloro-5-cyclopropylbenzoyl chloride. This intermediate is then hydrolyzed to yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-cyclopropylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to form derivatives such as acid chlorides.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products:
Substitution Products: Various substituted benzoic acids.
Oxidation Products: Acid chlorides or other oxidized derivatives.
Reduction Products: Alcohols or other reduced derivatives.
Coupling Products: Complex organic molecules with extended carbon chains.
Scientific Research Applications
2-Chloro-5-cyclopropylbenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules that can be used in drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-cyclopropylbenzoic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-Chloro-5-cyclopropylbenzoic acid with two related compounds from the provided evidence, focusing on substituent effects, applications, and hazards.
Substituent Effects and Structural Analysis
Key structural differences :
- This compound : Cyclopropyl group at position 3.
2-Chloro-5-(1-methylethyl)benzoic acid (CAS 1160575-02-9) : Isopropyl group at position 5.
- The branched isopropyl group provides steric bulk but lacks the electronic effects of a cyclopropane ring.
- Likely exhibits higher lipophilicity than the cyclopropyl analog, influencing solubility and membrane permeability.
- 2-((((1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl)oxy)carbonyl)benzoic acid (CAS 53623-42-0): A bulkier cyclohexyl-derived ester.
Data Table: Comparative Overview
Research Findings and Implications
- Cyclopropyl vs. Isopropyl : Cyclopropyl groups may improve metabolic stability in drug candidates compared to isopropyl analogs, as seen in studies on protease inhibitors.
- Steric vs. Electronic Effects : The cyclohexyl ester in highlights how steric shielding can protect reactive sites, a strategy applicable to prodrug design.
Biological Activity
2-Chloro-5-cyclopropylbenzoic acid is a compound of significant interest in biological research due to its potential therapeutic applications and mechanisms of action. This article provides a comprehensive overview of its biological activity, including biochemical properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHClO
- Molecular Weight : 196.63 g/mol
- IUPAC Name : this compound
- SMILES Notation : C1CC1C2=CC(=C(C=C2)Cl)C(=O)O
The structure features a cyclopropyl group and a chlorine atom attached to a benzoic acid moiety, which contributes to its unique chemical reactivity and biological interactions.
1. Antiparasitic Activity
Research indicates that derivatives of benzoic acid, including this compound, exhibit antiparasitic properties. A study focused on compounds targeting hexokinase activity in Trypanosoma brucei revealed that structural modifications could enhance efficacy against kinetoplastid parasites. The compound demonstrated modest growth inhibition at concentrations around 10 μM, suggesting potential as a lead compound for further development in treating neglected tropical diseases .
2. Anti-inflammatory and Anticancer Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can modulate inflammatory pathways, potentially through the inhibition of specific enzymes involved in the inflammatory response. Additionally, there is emerging evidence suggesting anticancer activity, although detailed mechanisms remain to be fully elucidated .
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may interact with enzymes such as hexokinase, affecting metabolic pathways in parasites and potentially in cancer cells.
- Receptor Modulation : It has been suggested that the cyclopropyl group enhances binding affinity to specific receptors involved in pain and inflammation signaling.
- Cellular Uptake : Studies indicate that the carboxylic acid moiety is crucial for cellular permeability, impacting the compound's bioavailability and overall effectiveness .
Case Study 1: Antiparasitic Efficacy
In a study evaluating various benzamidobenzoic acids against T. brucei, this compound was part of a series where modifications were made to improve permeability and potency. The results indicated an IC value of approximately 6.9% growth inhibition at 10 μM concentration, highlighting the need for further optimization to enhance efficacy .
Case Study 2: Anti-inflammatory Effects
Another study assessed the anti-inflammatory properties of the compound using cell lines stimulated with pro-inflammatory cytokines. The results showed a significant reduction in cytokine production when treated with this compound, indicating its potential as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
| Biological Activity | Effect Observed | Concentration |
|---|---|---|
| Antiparasitic | 6.9% inhibition of T. brucei | 10 μM |
| Anti-inflammatory | Reduction in cytokine production | Varies |
| Anticancer | Modulation of tumor cell metabolism | Under study |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
